molecular formula C8H7Cl2IO2 B6287274 1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene CAS No. 2586127-47-9

1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene

Cat. No.: B6287274
CAS No.: 2586127-47-9
M. Wt: 332.95 g/mol
InChI Key: OFVUUIMLPIHZFU-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7Cl2IO2 and a molecular weight of 332.95 g/mol . This compound is characterized by the presence of two chlorine atoms, one iodine atom, and a methoxymethoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene typically involves the iodination and chlorination of a benzene derivative followed by the introduction of a methoxymethoxy group. The general synthetic route can be summarized as follows:

    Iodination: A benzene derivative is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom.

    Chlorination: The iodinated benzene is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atoms.

    Methoxymethoxylation: Finally, the chlorinated and iodinated benzene is reacted with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Bromine or sulfuric acid in non-polar solvents like chloroform.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution Products: Various substituted benzene derivatives depending on the substituent introduced.

    Oxidation Products: Quinones and other oxidized aromatic compounds.

    Reduction Products: Dihydro derivatives and other reduced aromatic compounds.

    Coupling Products: Biaryl compounds and other coupled aromatic systems.

Scientific Research Applications

1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: In the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: In the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, leading to various chemical transformations. For example, in coupling reactions, the iodine atom participates in the formation of carbon-carbon bonds, while the methoxymethoxy group can act as a protecting group in multi-step syntheses.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichloro-2-iodobenzene: Lacks the methoxymethoxy group, making it less versatile in certain synthetic applications.

    1,4-Dichloro-2-methoxybenzene: Lacks the iodine atom, limiting its use in coupling reactions.

    1,4-Dichloro-3-methoxymethoxybenzene: Different substitution pattern, affecting its reactivity and applications.

Uniqueness

1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene is unique due to the presence of both chlorine and iodine atoms along with a methoxymethoxy group. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic organic chemistry and industrial applications.

Properties

IUPAC Name

1,4-dichloro-2-iodo-3-(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2IO2/c1-12-4-13-8-6(10)3-2-5(9)7(8)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVUUIMLPIHZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1I)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2IO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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